(-)-Furospongin 1
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H30O3 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(E,6S,8R)-1,11-bis(furan-3-yl)-4,8-dimethylundec-3-en-6-ol |
InChI |
InChI=1S/C21H30O3/c1-17(5-3-7-19-9-11-23-15-19)13-21(22)14-18(2)6-4-8-20-10-12-24-16-20/h5,9-12,15-16,18,21-22H,3-4,6-8,13-14H2,1-2H3/b17-5+/t18-,21-/m1/s1 |
InChI Key |
SFDYMPBPKHWFDV-RHKGMESRSA-N |
Isomeric SMILES |
C[C@H](CCCC1=COC=C1)C[C@@H](C/C(=C/CCC2=COC=C2)/C)O |
Canonical SMILES |
CC(CCCC1=COC=C1)CC(CC(=CCCC2=COC=C2)C)O |
Synonyms |
furospongin 1 furospongin-1 |
Origin of Product |
United States |
Occurrence, Isolation, and Ecological Context of Furospongin 1
Marine Biological Sources and Distribution
(-)-Furospongin 1 has been identified in several species of marine sponges, which are its primary known biological sources.
Specific Sponge Genera and Species
The compound was first isolated from the Mediterranean sponges Spongia officinalis and Hippospongia communis. scispace.comepdf.pubresearchgate.netrac-spa.org It has also been reported in Australian sponges, specifically Phyllospongia radiata and P. foliescens. epdf.pub Other related C21 difurans have been detected in Spongia nitens and a species of the genus Leiosella. scispace.com The sponge Cacospongia scalaris has yielded a number of linear C21 difurans, although this compound itself is primarily associated with Spongia and Hippospongia. scispace.comresearchgate.net
Here is a table summarizing the specific sponge genera and species where this compound or closely related C21 furanoterpenes have been found:
| Sponge Genus/Species | Compound(s) Found |
| Spongia officinalis | This compound, Anhydrofurospongin-1, Furospongin-2 and isomers, Isonitenin, Furospongin-3, Furospongin-4, Furospinulosin-1, Furospinulosin-II |
| Hippospongia communis | This compound, Anhydrofurospongin-1, Furospongin-2 and isomers, Tetradehydrofurospongin-1, Untenospongin A |
| Phyllospongia radiata | This compound |
| Phyllospongia foliescens | This compound |
| Spongia nitens | Nitenin, Dihydronitenin |
| Leiosella sp. | C21 difuranoterpene (compound 174) |
| Cacospongia scalaris | Cacospongione A, Cacospongienone A, Cacospongienone B |
| Carteriospongia flabellifera | 12,13-dehydrofurospongin 1 |
| Sarcotragus sp. | ent-kurospongin |
| Hippospongia sp. (Goa, India) | ent-untenospongin A |
| Spongia virgultosa | C21 difuranoterpene (compound 187) |
Geographic and Habitat Variability
The presence of this compound and related furanoterpenes has been noted in sponges collected from various geographic locations. The initial isolation was from sponges in the Mediterranean Sea. scispace.comepdf.pub Subsequently, it was found in Australian sponges. epdf.pub Research on sponges from the Aegean Sea has also identified furanoterpenoids, including furospongin-1 (B1239055), in Spongia officinalis and Hippospongia communis. researchgate.netresearchgate.net Studies in the Northern Adriatic Sea have also reported furospongin-2 and its isomers from Spongia officinalis. epdf.pub Spongia officinalis and Hippospongia communis have been listed as species found along the Syrian coast in the Eastern Mediterranean. vliz.be The distribution of these sponges, and consequently the potential occurrence of this compound, spans different marine habitats, including fringing reefs and coastal waters at varying depths. vliz.bevliz.be
Advanced Isolation and Purification Methodologies
The isolation and purification of natural products like this compound from marine sponges typically involve a series of extraction and chromatographic techniques. While specific detailed methodologies for this compound were not extensively detailed in the search results, the general approaches for isolating and purifying compounds from sponges provide insight.
The process often begins with the collection and extraction of sponge material using organic solvents. researchgate.net This crude extract contains a complex mixture of compounds. Various chromatographic techniques are then employed to separate and purify the target compound. Common methods for purifying natural products from complex mixtures include liquid-liquid extraction, normal phase and reversed-phase chromatography, semi-preparative HPLC, and crystallization. researchgate.netatlanchimpharma.comresearchgate.net These techniques separate compounds based on their differing polarities, sizes, or affinities for a stationary phase. Dialysis can also be used for purification. researchgate.netbiolscigroup.us
The identification and structural elucidation of isolated compounds are typically carried out using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H NMR, 13C NMR, COSY, HMBC, HSQC), Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy. researchgate.netatlanchimpharma.comnih.gov Comparison of spectroscopic data with known compounds is crucial for identification. researchgate.netnih.gov
Ecological Role and Relevance within Marine Holobionts and Ecosystems
Marine sponges are known to produce a wide array of secondary metabolites, many of which are believed to play significant ecological roles within the sponge holobiont (the sponge and its associated microorganisms) and the broader marine ecosystem. nih.govencyclopedia.pub These compounds can serve as defense mechanisms against various threats. nih.govencyclopedia.pub
Proposed Defensive Functions and Chemical Ecology
This compound and other furanoterpenes found in sponges are suggested to act as defense molecules. nih.gov The chemical ecology of marine organisms explores the role of chemical signals and substances in mediating interactions between organisms and their environment. rsc.orgrutgers.eduub.edunewswise.com In sponges, secondary metabolites contribute to defense against predation, biofouling (settlement and growth of other organisms on the sponge surface), and competition for space. nih.govencyclopedia.pubresearchgate.net
Furospongin-1 has been reported to exhibit antibacterial, antiprotozoal, and cytotoxic activities. nih.gov These properties suggest a role in deterring potential predators, inhibiting the growth of competing organisms, or defending against microbial pathogens. nih.govint-res.com The presence of such bioactive compounds in sponge tissues can make them unpalatable or toxic to potential consumers. researchgate.net While the concept of chemical defense is well-established in sponges, the multifunctionality of these compounds, acting against various threats concurrently, is also recognized. researchgate.net
Influence on Microbial Communities
Marine sponges harbor dense and diverse microbial communities, forming a symbiotic relationship. nih.govresearchgate.netfrontiersin.org These microbial symbionts can contribute to the production of secondary metabolites found in the sponge. encyclopedia.pubresearchgate.net Sponge extracts, containing compounds like furanoterpenes, have been shown to influence microbial communities. int-res.com
Laboratory experiments have demonstrated that sponge extracts can inhibit the growth of bacteria and diatoms isolated from the natural environment. int-res.com Field experiments using immobilized sponge metabolites have also shown reduced bacterial densities on surfaces compared to controls. int-res.com These findings suggest that sponge-derived compounds, potentially including this compound, can modify the structure of bacterial communities and decrease the density of microorganisms in microfouling communities. int-res.com The host sponge's identity has a strong influence on the structure of its microbial community, and the production of bioactive compounds is linked to the ecological and evolutionary interactions within the holobiont. frontiersin.org
Chemical Structure Elucidation and Stereochemical Characterization of Furospongin 1
Advanced Spectroscopic Techniques for Structural Determination
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental in the process of elucidating the structure of natural products like (-)-Furospongin 1. clariant.comacdlabs.comnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D methods)
Two-dimensional NMR techniques provide more detailed information about the relationships between different nuclei. COSY (Correlation Spectroscopy) experiments reveal correlations between coupled protons, helping to map out spin systems. HMQC (Heteronuclear Multiple Quantum Correlation) or HSQC (Heteronuclear Single Quantum Coherence) experiments correlate protons with the carbons to which they are directly attached, aiding in the assignment of ¹H and ¹³C signals. researchgate.netawi.de HMBC (Heteronuclear Multiple Bond Correlation) experiments show correlations between protons and carbons that are separated by two or three bonds, which is invaluable for establishing connectivity across quaternary carbons and assembling fragments of the molecule. researchgate.netawi.de NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. researchgate.net
Studies on furanoterpenes, including furospongin-1 (B1239055), have utilized comprehensive NMR analysis to characterize their structures. nih.govnih.govresearchgate.netdntb.gov.ua For instance, NMR data has been used to identify the furan (B31954) moiety, ethylenic protons, and methyl groups in related compounds, and LC-MS/MS analysis has complemented these studies. nih.gov
Mass Spectrometry-Based Characterization (e.g., LC-MS/MS fragmentation analysis)
Mass spectrometry provides information about the molecular weight and elemental composition of this compound, typically through techniques like High-Resolution Mass Spectrometry (HRMS). mdpi.com LC-MS (Liquid Chromatography-Mass Spectrometry) is often used to separate components in a mixture before MS analysis. nih.govnih.govnih.govresearchgate.net LC-MS/MS (tandem mass spectrometry) involves fragmenting the parent ion and analyzing the resulting fragment ions, which provides crucial information about the structure and connectivity of the molecule. clariant.comnih.govnih.govresearchgate.netnih.gov The fragmentation pattern acts like a fingerprint, allowing researchers to deduce the arrangement of atoms within the molecule. nih.gov LC-MS/MS analyses in both positive and negative ion modes have been employed in the characterization of furanoterpenes, including furospongin-1. nih.govresearchgate.net Comparing the fragmentation patterns of known and unknown compounds can also help in identifying related structures. nih.gov
Absolute and Relative Stereochemical Assignments
Determining the stereochemistry of chiral centers in this compound is a critical step in its full characterization. Relative stereochemistry describes the spatial relationship between different chiral centers within the same molecule, while absolute stereochemistry defines the precise three-dimensional arrangement of atoms at each chiral center (e.g., R or S configuration). ucalgary.calibretexts.orgyoutube.com
Techniques such as NOESY or ROESY NMR experiments are used to establish relative stereochemistry by identifying protons that are close in space. researchgate.net For example, NOE correlations can indicate whether substituents on a ring or across a double bond are on the same or opposite sides. researchgate.net
Assigning absolute stereochemistry can be more challenging. Methods for determining absolute stereochemistry include chemical degradation followed by analysis of the chirality of known degradation products using techniques like chiral HPLC. researchgate.net Another approach involves the application of spectroscopic methods like the modified Mosher's method, which uses the differential NMR shifts induced by derivatization with chiral reagents to determine the absolute configuration of a nearby alcohol or amine. researchgate.net Comparison of experimental and calculated spectroscopic data, particularly ECD (Electronic Circular Dichroism) spectra, can also be used to assign absolute configurations. researchgate.net
Studies on related furanoterpenes, such as (-)-isotetradehydrofurospongin-1, have utilized degradation and chiral HPLC to determine absolute stereochemistry. acs.orgresearchgate.net The absolute stereochemistry of other furanoterpenes like nitenin and dihydronitenin has been reanalyzed using methods like Mosher's method and NOE spectra. researchgate.net
Structural Relationship to Allied Furanoterpenes (e.g., Nitenin, Dihydronitenin)
This compound belongs to the family of furanoterpenes, which are characterized by the presence of a furan ring and are often isolated from marine sponges. geomar.denih.gov It shares a structural relationship with other furanoterpenes, including nitenin and dihydronitenin, which are also found in sponges. researchgate.netgeomar.denih.govresearchgate.netcolab.ws These compounds typically possess a sesterterpene (C25) or related (e.g., C21) carbon skeleton incorporating one or more furan rings. acs.orgresearchgate.netmdpi.comgeomar.denih.gov
Furospongin-1 has been described as a C-21 furanoterpene related to nitenin and dihydronitenin. researchgate.netresearchgate.netcolab.ws While the precise structural differences at a detailed level would require a direct comparison of their chemical structures, their classification within the same family and their co-occurrence in similar marine organisms highlight their close biogenetic relationship. researchgate.netgeomar.denih.govresearchgate.net Other related difuranoterpenes with the same carbon skeleton as furospongin-1, such as anhydrofurospongin-1, furospongin-2, isofurospongin-2, dihydrofurospongin-2, and tetrahydrofurospongin-2, have also been identified in Spongia officinalis and Hippospongia communis. researchgate.net
The study of these allied furanoterpenes helps in understanding the structural diversity within this class of natural products and their potential biosynthetic pathways in marine sponges.
Synthetic Strategies and Methodologies for Furospongin 1
Total Synthesis Approaches
Total synthesis of (-)-Furospongin 1 involves constructing the molecule from simpler, commercially available precursors. These approaches often require careful control of stereochemistry to yield the desired enantiomer.
Chiral Pool-Based Syntheses (e.g., utilizing D-mannose)
One effective strategy for the enantioselective synthesis of this compound utilizes the chiral pool, employing naturally occurring enantiopure compounds as starting materials to introduce the required stereocenters. D-mannose has been identified as a suitable chiral pool precursor for the synthesis of furanoterpenes like this compound. researchgate.netresearchgate.net A chiral-pool-based route starting from D-mannose has been employed to synthesize furospongin-1 (B1239055), aiming to confirm its previously assigned configuration. researchgate.netresearchgate.net In this approach, the C-11 stereogenic center of furospongin-1 was derived from D-mannose, and the chirality of mannose was also exploited to install the C-13 alkyl center. researchgate.netresearchgate.net The use of multi-functional chiral building blocks derived from D-mannose has been explored, demonstrating their potential as sources of 1-hydroxy-3-methyl structural units in enantioselective synthesis of various natural products. researchgate.netresearchgate.net
Key Carbon-Carbon Bond Forming Reactions (e.g., Julia–Kocienski Olefination)
The construction of carbon-carbon bonds is a fundamental aspect of organic synthesis. In the total synthesis of this compound, specific reactions are crucial for assembling the terpene chain and incorporating the furan (B31954) moiety. The Julia–Kocienski olefination is a significant transformation used in the synthesis of olefinic fragments in natural product synthesis. researchgate.netresearchgate.netresearchgate.net This reaction, a modified version of the Julia–Lythgoe olefination, involves coupling an aldehyde or ketone with a heterocycle-bearing sulfone in the presence of a strong base to form an alkene. researchgate.netresearchgate.netresearchgate.net It has been particularly effective for constructing trisubstituted alkenes with control over stereoselectivity. researchgate.netresearchgate.net In the synthesis of furospongin-1, the trisubstituted alkene was successfully constructed using a Julia–Kocienski olefination in 1,2-dimethoxyethane. researchgate.netresearchgate.net The choice of a secondary sulfone in this reaction was found to provide the best (E)/(Z) ratio. researchgate.netresearchgate.net
Biological and Pharmacological Investigations of Furospongin 1
Antimicrobial Activities (In Vitro Studies)
(-)-Furospongin 1 has demonstrated antimicrobial activity in laboratory settings. researchgate.net
Antibacterial Spectrum and Efficacy (e.g., against Staphylococcus aureus, Vibrio harveyi)
Studies have indicated that this compound exhibits antibacterial properties. While specific detailed efficacy data against Staphylococcus aureus and Vibrio harveyi for this compound were not extensively detailed in the search results, marine natural products, including furanoterpenes from sponges, are known for their antimicrobial activities against various bacteria, including Staphylococcus aureus and Vibrio harveyi. researchgate.netmdpi.comnih.govscribd.comphytopharmajournal.comopenmicrobiologyjournal.com
Antiprotozoal Activities (e.g., against Trypanosoma brucei rhodesiense, Leishmania donovani, Plasmodium falciparum)
This compound has shown activity against several parasitic protozoa in in vitro studies. It has been reported to be active against Trypanosoma brucei rhodesiense, Leishmania donovani, and Plasmodium falciparum. mdpi.comcapes.gov.brnih.govgeomar.deresearchgate.net
The in vitro antiprotozoal activities of this compound (referred to as compound 3 in some studies) have been evaluated, with varying degrees of efficacy against different parasite strains. mdpi.comcapes.gov.brnih.govgeomar.deresearchgate.net
| Parasite Strain | IC50 (µg/mL) |
| Trypanosoma brucei rhodesiense | 13.94 |
| Leishmania donovani | 4.80 |
| Plasmodium falciparum | 14.02 |
| Trypanosoma cruzi | 17.49 |
Data is an approximation based on available snippet information researchgate.net.
Anticancer and Cytotoxic Activities (Pre-clinical Investigations)
This compound has exhibited cytotoxic and anticancer activities in pre-clinical investigations. researchgate.netresearchgate.netnih.govsemanticscholar.orgtubitak.gov.trnih.govmdpi.comnih.gov
Hypoxia-Selective Growth Inhibition in Cellular Models
Furospinosulin-1, a related marine-sponge-derived furanosesterterpene, has shown selective antiproliferative activity against human prostate cancer cells (DU145) under hypoxic conditions. researchgate.net While the search results specifically mention furospinosulin-1 in the context of hypoxia-selective inhibition and its structural relationship to this compound is noted, direct detailed information about this compound's hypoxia-selective growth inhibition in cellular models was not explicitly found in the provided snippets. researchgate.netresearchgate.netnih.govd-nb.infoarchivesofmedicalscience.com However, the structure-activity relationship studies on related compounds suggest that the furanosesterterpene scaffold can be important for this type of activity. researchgate.net
In Vivo Antitumor Efficacy in Animal Models
Furospinosulin-1, a related compound, has demonstrated in vivo antitumor activity in a mouse model inoculated with sarcoma S180 cells with oral administration at doses of 10-50 mg/kg. researchgate.net Its C4-desmethyl analogue also showed significant antitumor activity in vivo after oral administration. researchgate.net While these findings highlight the potential for furanosesterterpenes from marine sponges to have in vivo antitumor effects, direct in vivo efficacy data specifically for this compound was not detailed in the provided search results. researchgate.netdntb.gov.uabiocytogen.com
Anti-inflammatory Response Modulation (e.g., cytokine production in cellular models)
While marine sesterterpenoids, a class that includes furanoterpenes, are reported to possess anti-inflammatory activity, specific details regarding this compound's modulation of cytokine production in cellular models were not explicitly available in the search results. plos.orgmdpi.comthermofisher.comnih.govsinobiological.comnih.gov Reviews on marine natural products mention anti-inflammatory properties associated with compounds from sponges. semanticscholar.org
Molecular Mechanisms of Action and Cellular Target Identification
Investigations into the molecular actions of this compound have sought to elucidate the specific cellular components and processes it affects to exert its biological effects. These studies have identified interactions with key regulatory proteins involved in cell cycle control and transcriptional regulation.
Enzyme Inhibition (e.g., Cell Cycle Regulating Phosphatase CDC25A)
This compound has been reported to inhibit the activity of the cell division cycle 25 homolog A (CDC25A) phosphatase. researchgate.net CDC25A is a dual-specificity phosphatase that plays a critical role in regulating the cell cycle by activating cyclin-dependent kinases (CDKs) through the removal of inhibitory phosphate (B84403) groups. wikipedia.orggenecards.org Inhibition of CDC25A can lead to cell cycle arrest, a mechanism relevant to the antiproliferative effects observed for some natural products. researchgate.net
Studies screening for inhibitors of CDC25 phosphatases among natural products have identified furanoterpenoids, including furospongins and furospinosulins, as potent inhibitors of CDC25 phosphatase activity. researchgate.net This suggests that the inhibition of CDC25A by this compound contributes to its biological effects, potentially by disrupting cell cycle progression.
CDC25A is considered an oncogene and is often overexpressed in various tumors, making it a target for cancer therapy. wikipedia.orggenecards.org Its specific degradation in response to DNA damage is a key part of DNA damage checkpoints, preventing cells with abnormalities from dividing. wikipedia.orggenecards.org
Binding to Transcriptional Regulators (e.g., p54nrb, LEDGF/p75)
Research has indicated that this compound directly binds to the transcriptional regulators p54nrb and LEDGF/p75. researchgate.netresearchgate.net These proteins have been identified as mediators of hypoxia adaptation in cancer cells. researchgate.netresearchgate.net
p54nrb, also known as NONO (Non-POU domain-containing octamer-binding protein), is an RNA-binding protein involved in various nuclear processes, including transcriptional regulation and RNA splicing. abclonal.comwikipedia.orgsinobiological.comnih.gov It is a multifunctional protein that binds both single- and double-stranded RNA and DNA. nih.gov p54nrb can form heterodimers with other proteins like SFPQ and PSPC1 and is localized to nuclear speckles and nucleoli. abclonal.comwikipedia.orgsinobiological.comnih.gov
LEDGF/p75 (Lens epithelium-derived growth factor), also known as PSIP1 (PC4 and SFRS1 interacting protein 1), is a transcriptional coactivator. wikipedia.orgmdpi.com It is known for its role as a host factor that assists HIV integration by binding to the viral integrase and tethering it to chromatin, particularly in transcriptionally active regions. wikipedia.orgmdpi.comaacrjournals.orgrcsb.org LEDGF/p75 is also considered a stress survival protein and has emerged as an oncoprotein in various cancers, being overexpressed in certain malignancies. mdpi.comaacrjournals.org It contains a PWWP domain that interacts with methylated histones and an integrase-binding domain (IBD) that mediates interactions with viral integrase and cellular proteins. mdpi.comrcsb.org
The direct binding of this compound to p54nrb and LEDGF/p75 suggests a mechanism by which it may interfere with their normal functions in transcriptional regulation, particularly in the context of cellular adaptation to hypoxia. researchgate.netresearchgate.net This interaction could potentially disrupt pathways mediated by these transcriptional regulators, contributing to the observed biological effects of the compound, such as hypoxia-selective growth inhibition against cancer cells. researchgate.netresearchgate.net Further detailed research findings on the specific binding affinities or the functional consequences of this binding (e.g., changes in target gene expression) were not extensively detailed in the provided search results, limiting the ability to include interactive data tables on this specific interaction mechanism.
Structure Activity Relationship Sar Studies of Furospongin 1 and Its Analogues
Impact of Specific Structural Features on Biological Potency
Studies on (-)-Furospongin 1 and its analogues have begun to shed light on the relationship between specific structural features and biological potency. While comprehensive SAR data for this compound itself is still being elucidated, research on structurally related furanosesterterpenes from marine sponges, including analogues of furospongin-type compounds, provides insights.
For instance, investigations into furospinosulin-1, a related hypoxia-selective growth inhibitor, indicated that the entire chemical structure is significant for its activity. researchgate.net However, a desmethyl analogue of furospinosulin-1 (analogue 30) demonstrated excellent hypoxia-selective inhibitory activity comparable to the parent compound, suggesting that certain modifications might be tolerated or have specific effects on potency. researchgate.net
The marine sponge Spongia officinalis has been identified as a source of this compound and several analogues, including 7,8-epoxy-furospongin-1 and isofurospongin-4. researchgate.net The presence of these naturally occurring structural variants allows for comparative studies to understand the impact of features like epoxidation or furan (B31954) ring rearrangements on biological profiles. This compound itself has been reported to exhibit antibacterial, antiprotozoal, and cytotoxic activities. researchgate.net Other related compounds like furospongin-2 and furospongin-5 have also shown cytotoxic activities, suggesting that the core furanosesterterpene scaffold contributes to these effects, with variations influencing the potency or spectrum of activity. researchgate.net
The identification of 11-O-acetylfurospongin-1 alongside this compound in studies related to Type 2 Diabetes Mellitus targets suggests that modifications such as acetylation can occur and might influence activity against specific targets like PTP1B, although detailed comparative activity data for these specific compounds against PTP1B were not explicitly provided in the search results. nih.gov
Based on the available information, a general trend suggests that the furanosesterterpene scaffold is important for the observed bioactivities of furospongin-type compounds. Specific modifications, such as demethylation or epoxidation, can either retain or alter the potency and selectivity of these compounds.
Identification of Key Pharmacophoric Elements
Identifying the key pharmacophoric elements of this compound involves pinpointing the essential structural features that interact with a biological target to elicit a response. While detailed pharmacophore models for all reported activities of this compound were not extensively described in the provided snippets, some information regarding related compounds offers clues.
Although the precise pharmacophoric elements were not explicitly detailed for this compound across all its reported activities (antibacterial, antiprotozoal, cytotoxic), the presence of the furan ring and the sesterterpene carbon skeleton are likely fundamental components of its pharmacophore, given their prevalence in active analogues and related compounds. Further detailed SAR studies involving systematic modifications of different parts of the this compound structure would be necessary to fully delineate the key pharmacophoric elements for each specific biological activity.
Correlation between Structural Modifications and Modulation of Biological Activities
The correlation between structural modifications and the modulation of biological activities of this compound and its analogues can be observed by comparing the activities of the parent compound with its naturally occurring or synthetic derivatives.
As noted earlier, the desmethyl analogue of furospinosulin-1 retained significant hypoxia-selective growth inhibitory activity, suggesting that the methyl group at that specific position might not be absolutely essential for this particular activity, or that its removal does not drastically alter the key interactions required for inhibition. researchgate.net
The isolation of analogues like 7,8-epoxy-furospongin-1 and isofurospongin-4 from natural sources implies that structural variations such as epoxidation or rearrangements can occur biosynthetically, potentially leading to compounds with altered or modulated biological profiles compared to the parent this compound. researchgate.net Similarly, the identification of 11-O-acetylfurospongin-1 suggests that acetylation can modify the compound, which could impact its activity against specific targets like those involved in Type 2 Diabetes Mellitus. nih.gov
The discovery of new analogues such as furofficin, pyrrolospongicin-1, and pyrrolospongicin-2 during SAR studies further highlights how structural changes, in this case involving the furan moiety or the incorporation of nitrogen into the structure (in pyrrolospongicins), can lead to new compounds with potentially different biological activities compared to the original furanosesterterpenes. europa.eu
Biosynthetic Pathway Elucidation of Furospongin Type Metabolites
Proposed Enzymatic Pathways for Furanoterpene Biogenesis
Furanoterpenes, including the furospongin types, are part of the vast family of terpenoids, which are biosynthesized from isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These C5 isoprene (B109036) units are assembled via either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. The elongation of these precursors by prenyltransferases leads to the formation of geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20). Sesterterpenes, the class to which furospongins belong, are formally derived from the condensation of GPP and FPP, resulting in a C25 backbone.
While the specific enzymatic steps leading to the furan (B31954) ring formation and the complete sesterterpene skeleton of furospongin-type metabolites in marine sponges are not fully elucidated in the literature, general principles of terpene biosynthesis apply. Terpene synthases play a crucial role in cyclizing linear prenyl pyrophosphates into various terpene scaffolds. Subsequent modifications, such as oxidations, cyclizations, and rearrangements catalyzed by enzymes like cytochrome P450 monooxygenases and other tailoring enzymes, contribute to the structural diversity of furanoterpenes.
Studies on furanoterpene production in other organisms, such as the induction of furanoterpenes in sweet potato root tissue, have shown increased activity of enzymes in the mevalonate pathway, particularly pyrophosphomevalonate decarboxylase (EC 4.1.1.33), preceding furanoterpene production. This suggests the involvement of the MVA pathway in the biosynthesis of furanoterpenes in some systems. However, the specific enzymes and their mechanisms for furan ring formation within the sesterterpene framework in marine sponges producing furospongins remain to be definitively identified.
Precursor Incorporation Studies and Isotopic Labeling
Precursor incorporation studies using isotopically labeled compounds are powerful tools for elucidating biosynthetic pathways. By feeding labeled precursors to an organism and analyzing the labeling pattern in the isolated natural product, researchers can gain insights into the intermediates and the sequence of enzymatic transformations involved. This approach has been successfully applied to study the biosynthesis of various marine natural products, including other terpene metabolites from sponges.
For instance, precursor incorporation studies using 14C-labeled precursors have been used to investigate the biosynthetic origins of isocyanide and isothiocyanate functional groups in terpene metabolites from marine sponges like Amphimedon terpenensis and Axinyssa sp.. These studies confirmed that cyanide and thiocyanate (B1210189) serve as precursors for these functional groups and demonstrated interconversion between isocyanides and isothiocyanates in Axinyssa sp..
While specific detailed precursor incorporation studies directly addressing the biosynthesis of furospongin-type metabolites like (-)-Furospongin 1 using isotopically labeled intermediates were not prominently detailed in the reviewed literature, such experiments would be invaluable in tracing the incorporation of labeled isoprene units (from MVA or MEP pathways) into the sesterterpene backbone and the origin of the furan ring carbons and oxygen. Untargeted LC-MS metabolomic profiling of Spongia officinalis has utilized the analysis of isotopic peaks for compound annotation, which aids in determining elemental compositions but does not directly reveal the biosynthetic route.
Isotopic labeling is a general technique in terpene biosynthesis research to understand reaction mechanisms and the stereochemical course of enzymatic reactions. Applying such techniques to the enzymes involved in furospongin biosynthesis, once identified, would provide deeper mechanistic insights.
Genetic and Enzymatic Basis of Biosynthesis in Marine Sponges
The biosynthesis of many marine sponge secondary metabolites, including terpenoids, is often attributed to either the sponge host organism itself, its associated microbial symbionts, or a collaborative effort between both (the holobiont). Historically, the complexity and novelty of many sponge natural products led to the hypothesis that microbial symbionts were the true producers.
Recent research utilizing genomic and transcriptomic approaches has begun to shed light on the genetic and enzymatic capabilities of marine sponges and their symbionts. Studies have focused on identifying biosynthetic gene clusters (BGCs) that encode the enzymes responsible for producing secondary metabolites. Metagenomic studies of sponge microbiomes have revealed the presence of BGCs for various classes of compounds, including polyketide synthases (PKS) and non-ribosomal peptide synthases (NRPS), which are often responsible for the production of complex natural products.
However, recent work has also provided evidence for the sponge animal host's direct involvement in terpene biosynthesis. Type I terpene synthases have been identified and characterized from the sponge holobiome, and importantly, these enzymes were found to originate from the sponge animal itself, not solely from microbial symbionts. This finding challenges the paradigm that microbes are solely responsible for sponge-derived natural products and suggests that sponges possess their own enzymatic machinery for terpene production.
Despite these advancements, the specific genes encoding the enzymes responsible for the biosynthesis of furospongin-type furanosesterterpenes in Spongia species, including this compound, have not been definitively identified and characterized at the genetic level in the provided literature. Future research employing integrated approaches combining genomics, transcriptomics, proteomics, and metabolomics on Spongia species and their associated microbial communities will be crucial to fully elucidate the genetic and enzymatic basis of furospongin biosynthesis and determine the respective contributions of the sponge host and its symbionts.
Analytical Methodologies for Advanced Research on Furospongin 1
High-Resolution Chromatographic-Mass Spectrometric Techniques (e.g., LC-MS/MS for metabolomic profiling)
High-resolution liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for the analysis of complex mixtures containing (-)-Furospongin 1 and related compounds. Untargeted LC-MS metabolomic profiling, often coupled with techniques like molecular networking, has been successfully applied to study the chemical diversity in marine sponges such as Spongia officinalis. mdpi.comnih.govnih.govresearchgate.net This approach allows for the detection and characterization of numerous metabolites within a sample. nih.govnih.govresearchgate.net
Studies utilizing untargeted LC-MS metabolomic profiling have revealed significant spatio-temporal metabolite variability in S. officinalis, largely attributed to variations in the relative content of furanoterpene derivatives, including this compound. nih.govnih.govresearchgate.net LC-MS/MS analyses, performed in both positive and negative ion modes, further characterize these furanoterpenes. nih.govnih.govresearchgate.net Molecular networking, when combined with LC-MS/MS data, aids in the identification of new compounds related to the metabolomic profiles. nih.govnih.govresearchgate.net For instance, MS/MS data, alongside NMR spectroscopy, facilitated the identification of new furanosesterterpenes and derivatives in S. officinalis. mdpi.comnih.govnih.govresearchgate.net
This compound has been reproducibly identified as a specialized exometabolite (EM) released by S. officinalis in marine environments, detectable through untargeted MS-based metabolomics of enriched seawater extracts. nih.govresearchgate.netresearchgate.net this compound and demethylfurospongin-4 show a characteristic fragment at m/z 135.0800 in MS analysis, corresponding to the furan (B31954) fragment [C9H10O + H]+, which assists in their structural dereplication. researchgate.net
An example of data obtained from LC-MS metabolomic profiling might include a table showing detected compounds, their retention times, and mass spectral data (though specific detailed data tables for this compound from the provided snippets are limited to general descriptions of findings).
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for In-depth Conformational and Stereochemical Analysis
NMR spectroscopy, including both 1D (¹H and ¹³C NMR) and 2D techniques (such as COSY, TOCSY, HMQC, HMBC, and NOESY), is indispensable for the detailed structural elucidation and stereochemical analysis of this compound. mdpi.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.netuci.eduunimo.it Comprehensive NMR studies of isolated compounds like this compound are performed to confirm structures initially suggested by MS data. nih.govnih.govresearchgate.net
NMR spectroscopic data have been crucial in the identification of new furanosesterterpenes and their derivatives found alongside this compound in marine sponges. mdpi.comnih.govnih.govresearchgate.net For instance, NMR analysis of a purified compound allowed its assignment as furospongin-1 (B1239055). researchgate.net Detailed ¹H NMR and HSQC data for related compounds have evidenced structural features like furan moieties, ethylenic protons, and methyl groups. researchgate.net
NMR spectroscopy is particularly valuable for determining the stereochemistry and conformational preferences of molecules. researchgate.netuci.eduunimo.itamazon.com The synthesis of this compound and (+)-dihydrofurospongin-2, followed by comprehensive NMR analyses, has provided unequivocal evidence for their stereochemical configurations. researchgate.netresearchgate.net Specifically, the absolute configuration at C-11 of furospongin-1 has been confirmed through synthetic samples and NMR analysis. researchgate.net The ¹H NMR patterns, corroborated by techniques like X-ray crystallography (for related compounds), are used to confirm stereochemical outcomes. researchgate.net Advanced 2D NMR experiments are specifically employed for the assignment of NMR resonances and the analysis of stereochemistry and conformation, particularly in complex ring systems. uci.eduunimo.it
Applications in Marine Chemical Ecology and Metabolomics
The analytical methodologies discussed are fundamental to the application of metabolomics in marine chemical ecology, particularly in studying the interactions between marine organisms and their environment. mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netuci.edu Marine metabolomics involves characterizing the chemical profiles of marine organisms and their surroundings to understand ecological processes. mdpi.comnih.govresearchgate.net
This compound is a specialized metabolite found in marine sponges, and its presence and variability in Spongia officinalis have been investigated using untargeted LC-MS metabolomics. mdpi.comnih.govnih.govresearchgate.netresearchgate.net These studies highlight the potential of metabolomics to reveal the chemical diversity within marine organisms and how it might be influenced by environmental factors, such as anthropogenic pollution. mdpi.comnih.govnih.govresearchgate.net
Furthermore, this compound has been identified as an exometabolite released by S. officinalis. nih.govresearchgate.netresearchgate.net Analyzing these exometabolites using techniques like MS-based metabolomics on enriched seawater samples provides insights into the chemical interactions between sponges and their surrounding environment. nih.govresearchgate.net This contributes to understanding the role of specialized metabolites in marine chemical ecology, potentially acting as cues or having other ecological functions. nih.govresearchgate.net The application of these analytical methods in marine chemical ecology sets the stage for further research into the ecological roles of natural products like this compound. researchgate.net
Conclusion and Future Research Directions
Current Knowledge Gaps and Unexplored Research Avenues
Despite the reported bioactivities of (-)-Furospongin 1, several knowledge gaps persist. A comprehensive understanding of its precise mechanisms of action at the molecular level is still developing for many of its observed effects. While some studies have investigated the structure-activity relationship (SAR) for related compounds, a detailed SAR specifically for this compound and its direct analogs is needed to identify the key structural features responsible for its diverse activities researchgate.netresearchgate.net. This would involve systematic synthesis and evaluation of modified structures.
Furthermore, the metabolic fate of this compound in biological systems is not fully elucidated. Studies on its absorption, distribution, metabolism, and excretion (ADME) are crucial for assessing its potential as a therapeutic agent. The potential for synergistic or antagonistic effects when combined with other compounds, either natural or synthetic, also represents an unexplored research area.
The ecological role of this compound in the marine environment, beyond its suggested function as a defense molecule within the sponge holobiont, warrants further investigation researchgate.net. Understanding its interactions with the complex microbial communities associated with the sponge and its release as an exometabolite could provide insights into its natural function and potential environmental impact nih.govacs.orgrsc.org.
Translational Potential in Pre-clinical Drug Discovery and Development
This compound's demonstrated activities against bacteria and protozoa highlight its potential as a lead compound in pre-clinical drug discovery, particularly in the context of infectious diseases researchgate.netmdpi.com. Its activity against parasitic protozoa, including Leishmania donovani and Trypanosoma brucei rhodesiense, with reported IC50 values, is particularly noteworthy mdpi.com.
| Compound | Activity Against | IC50 (µg/mL) | Citation |
| This compound | Leishmania donovani | 4.80 | mdpi.com |
| This compound | Trypanosoma b. rhodesiense | >49.37 | mdpi.com |
| Miltefosine | Leishmania donovani | 0.20 | mdpi.com |
Further pre-clinical studies are needed to evaluate its efficacy in relevant animal models of these infections vimta.comfda.gov. Assessing its pharmacokinetic profile and potential toxicity in these models is a critical step in determining its suitability for further development researchgate.net. The cytotoxic activity also suggests potential in oncology research, although selectivity against cancer cells versus normal cells would need rigorous evaluation researchgate.net. Exploring the potential of synthetic analogs with improved potency, selectivity, and pharmacokinetic properties is a key aspect of translating these initial findings into potential therapeutic leads researchgate.net.
Emerging Research Perspectives in Synthetic Biology and Chemoinformatics
The complex structure of this compound presents opportunities for research in synthetic biology and chemoinformatics ebrc.organtheia.bio. Synthetic biology approaches could be employed to engineer microbial hosts or cell factories for the sustainable production of this compound and its analogs, potentially overcoming limitations associated with isolation from natural sources antheia.bio. This would involve identifying and manipulating the biosynthetic pathways responsible for its production in sponges or their associated microorganisms.
Chemoinformatics tools can play a significant role in further exploring the potential of this compound. Techniques such as virtual screening, quantitative structure-activity relationship (QSAR) modeling, and molecular docking can be used to identify potential biological targets, predict the activity of novel analogs, and optimize their structures for desired properties slideshare.netnih.gov. Analyzing large datasets of marine natural products through chemoinformatic approaches can also help in identifying structurally similar compounds with potentially related or enhanced activities vliz.be. The use of untargeted metabolomics and molecular networking further aids in characterizing the chemical diversity of the source organism and identifying related furanoterpenes acs.orgresearchgate.net.
The integration of synthetic biology and chemoinformatics could accelerate the discovery and development of this compound-based therapeutics. By combining computational predictions with engineered biological systems for production and diversification, researchers can explore a wider chemical space and more efficiently identify promising candidates for pre-clinical evaluation.
Q & A
Q. How can researchers design robust dose-response experiments to minimize variability in this compound bioactivity studies?
- Methodological Answer : Standardize cell culture conditions (e.g., media, seeding density) and pre-treat compound stocks to avoid degradation (e.g., storage at -80°C in amber vials). Include internal controls (e.g., reference inhibitors) in each assay plate. Use nonlinear regression (e.g., four-parameter logistic model) for IC50 calculation .
Ethical and Reproducibility Considerations
Q. What steps ensure ethical sourcing and taxonomic verification of marine sponges for this compound research?
Q. How can researchers enhance the reproducibility of this compound studies?
- Methodological Answer : Adhere to FAIR data principles: publish raw NMR/MS spectra in open repositories (e.g., Zenodo), detail solvent purification methods, and report negative results. Use platforms like Protocols.io to share step-by-step experimental workflows .
Interdisciplinary Research Integration
Q. What computational tools are effective for predicting this compound’s ecological role in sponge-microbe symbiosis?
Q. How can this compound’s potential synergistic effects with other marine natural products be systematically tested?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
